5-Fluorofuran-2-amine
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Overview
Description
5-Fluorofuran-2-amine: is a fluorinated derivative of furan, a heterocyclic organic compound. The introduction of a fluorine atom into the furan ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications. The presence of the amine group further enhances its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorofuran-2-amine typically involves the introduction of a fluorine atom into the furan ring followed by the incorporation of an amine group. One common method involves the fluorination of furan using reagents such as Selectfluor or cesium tetrafluorocobaltate (III). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The use of catalysts such as HY Zeolite nano-powder can enhance the efficiency of the synthesis, leading to higher yields and reduced reaction times . The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorofuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products: The major products formed from these reactions include fluorinated amides, alcohols, and other substituted furans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 5-Fluorofuran-2-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmacological activities .
Biology: In biological research, fluorinated furans are studied for their interactions with biological macromolecules, which can lead to the development of new drugs and therapeutic agents .
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor antagonists .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products .
Mechanism of Action
The mechanism of action of 5-Fluorofuran-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Trifluoromethylfuran: Exhibits antimalarial activity.
Fluorobenzofurans: Demonstrate antibacterial properties.
Uniqueness: The combination of these functional groups makes it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C4H4FNO |
---|---|
Molecular Weight |
101.08 g/mol |
IUPAC Name |
5-fluorofuran-2-amine |
InChI |
InChI=1S/C4H4FNO/c5-3-1-2-4(6)7-3/h1-2H,6H2 |
InChI Key |
RORYSEBEHGISRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)F)N |
Origin of Product |
United States |
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